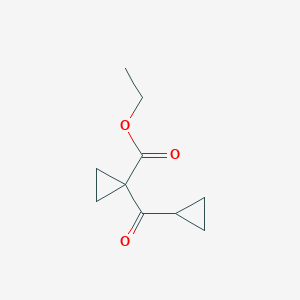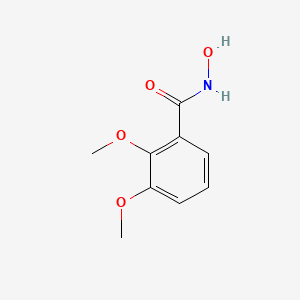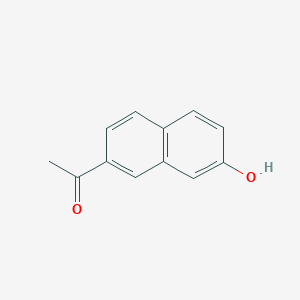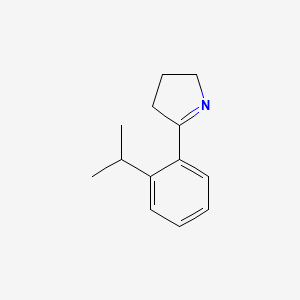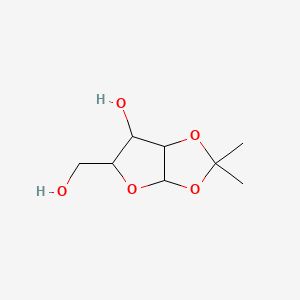
1,2-O-Isopropylidene-b-L-lyxofuranose
Overview
Description
1,2-O-Isopropylidene-b-L-lyxofuranose is a carbohydrate derivative frequently employed as a substrate for chemical synthesis in the pharmaceutical sector. It is known for its potential in the creation of therapeutic agents targeting cancer and inflammation. The compound has a molecular formula of C8H14O5 and a molecular weight of 190.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-O-Isopropylidene-b-L-lyxofuranose is synthesized through custom synthesis of an oligosaccharide. The synthesis involves fluorination at the 1 position and methylation at the 2 position . The product typically has a purity of 98% or higher .
Industrial Production Methods
The industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) workshops. These workshops are equipped to handle special types of reactions and maintain high standards of cleanliness, ranging from Class A to Class C. The production capacity can range from kilograms to metric tons, ensuring scalability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1,2-O-Isopropylidene-b-L-lyxofuranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: These can vary widely depending on the desired substitution, but common examples include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
1,2-O-Isopropylidene-b-L-lyxofuranose has notable potential in scientific research, particularly in the pharmaceutical sector. It is frequently employed as a substrate for chemical synthesis, aiding in the creation of therapeutic agents targeting cancer and inflammation. Its proven biological efficacy makes it a prime candidate for drug discovery and research.
Mechanism of Action
The mechanism of action of 1,2-O-Isopropylidene-b-L-lyxofuranose involves its interaction with specific molecular targets and pathways. While detailed mechanisms can vary, the compound’s fluorinated and methylated structure allows it to interact effectively with biological molecules, potentially inhibiting or modifying their activity. This interaction is crucial for its therapeutic effects, particularly in targeting cancer cells and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-O-Isopropylidene-b-D-xylofuranose: Another carbohydrate derivative with similar structural features.
1,2-O-Isopropylidene-a-D-glucofuranose: A compound with a similar isopropylidene protective group but different sugar moiety.
1,2-O-Isopropylidene-a-D-mannofuranose: Another isopropylidene-protected sugar with different stereochemistry.
Uniqueness
1,2-O-Isopropylidene-b-L-lyxofuranose stands out due to its specific fluorination and methylation, which enhance its stability and reactivity in chemical synthesis. These modifications make it particularly suitable for pharmaceutical applications, where precise control over molecular interactions is crucial .
Properties
IUPAC Name |
5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUQZVBVVJJRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B3130493.png)
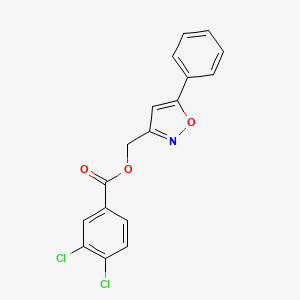
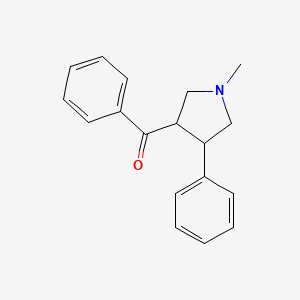
![methyl 2-[3-(2-chlorobenzyl)-5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B3130523.png)
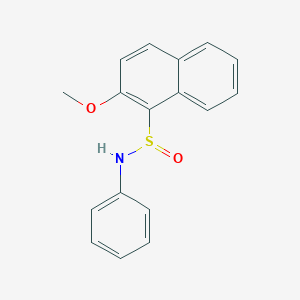
![methyl N-cyano-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarbimidothioate](/img/structure/B3130527.png)
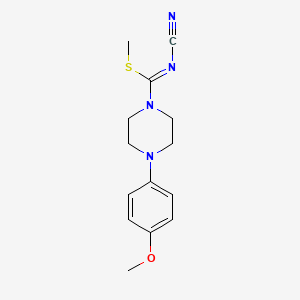
![2-[(3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130556.png)

![3-[(Cyclopropylmethyl)amino]propanoic acid](/img/structure/B3130564.png)
